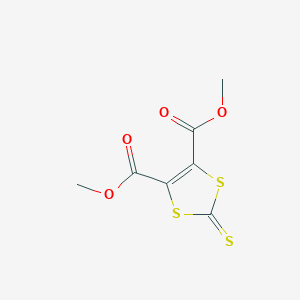
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate involves the conversion of 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid methyl ester into various derivatives through processes such as oxidative rearrangement-cyclization. This process leads to the formation of new heterocyclic systems, including (4H,6H)-1,3-dithiolo[4,5-d]pyrimidine-2,5,7-trione, demonstrating the compound's role as a versatile synthetic intermediate (Neiland et al., 1992).
Molecular Structure Analysis
The molecular structure of dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate and its derivatives has been explored through X-ray crystallography, revealing differences in conformational behavior influenced by substituents at the nitrogen atom. For example, N,N-dimethyl 5-(methylthio)-2-thioxo-1,3-dithiole-4-carboxamide demonstrates a lack of resonance effect along the α-oxoketene dithioacetal fragment in the absence of an aromatic system (Heinemann et al., 1995).
Chemical Reactions and Properties
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate participates in cycloaddition reactions, illustrating its reactivity and potential for creating new heterocyclic structures. The reaction with dimethyl acetylenedicarboxylate under irradiation conditions signifies its capability to undergo efficient cycloadditions, leading to novel fluorinated thiaheterocycles through unique reaction mechanisms (Timoshenko et al., 2003).
Physical Properties Analysis
The physical properties of dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate derivatives, such as crystal structure and spectroscopic characterizations (FT-IR, 1H, and 13C NMR), have been comprehensively studied. These analyses provide insight into the compound's structural features and the influence of different substituents on its physical characteristics. For instance, the structural elucidation of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate through X-ray diffraction and spectroscopy demonstrates the detailed examination of its physical attributes (Pekparlak et al., 2018).
Aplicaciones Científicas De Investigación
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate has been used in the synthesis of new heterocyclic systems, such as (4H,6H)-1,3-dithiolo[4,5-d]pyrimidine-2,5,7-trione, and previously unknown 5,6-dimercaptouracil derivatives, including nickel dithiolene complex (Neiland et al., 1992).
Reactions of 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters and benzyne have been explored, leading to the formation of adducts containing 2-thioacylmethylene-1,3-dithiole systems (Easton et al., 1972).
The crystal structures of two closely related compounds, N,N-dimethyl 5-(methylthio)-2-thioxo-1,3-dithiole-4-carboxamide and N-(p-methoxy-phenyl)-N-methyl 5-(methylthio)-2-thioxo-1,3-dithiole-4-carboxamide, have been characterized, showing significant differences in conformational behavior related to the nature of the substituents (Heinemann et al., 1995).
The cycloaddition reaction between dimethyl 2-(1-fluoro-2-trifluoromethyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate and dimethyl acetylenedicarboxylate was studied, leading to the formation of new fluorinated thiaheterocycles (Timoshenko et al., 2003).
The synthesis of dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates through a new cycloaddition reaction of 2-chloroprop-2-enethioamides with activated alkynes was demonstrated, showing a novel reaction pathway (Ogurtsov & Rakitin, 2022).
Mecanismo De Acción
Mode of Action
The exact mode of action of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate is currently unknown due to the lack of comprehensive studies on this compound. It is a sulphur-containing heterocyclic building block , which suggests that it may interact with its targets through the formation of covalent bonds, given the reactivity of sulfur atoms.
Biochemical Pathways
It has been reported to be formed during the reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate . This suggests that it might be involved in the biochemical pathways related to these reactions.
Propiedades
IUPAC Name |
dimethyl 2-sulfanylidene-1,3-dithiole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S3/c1-10-5(8)3-4(6(9)11-2)14-7(12)13-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKKFHMMXWDIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=S)S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338259 | |
| Record name | Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate | |
CAS RN |
7396-41-0 | |
| Record name | Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate synthesized?
A1: Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate is formed through the reaction of a 1,3-dithiolan-2-thione with dimethyl acetylenedicarboxylate. [] This reaction also results in the elimination of an olefin molecule. []
Q2: What is the significance of this synthetic route in the context of the research?
A2: This specific reaction pathway highlights the distinct reactivity differences between 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters. [] While 1,2-dithiole-3-thiones primarily form adducts incorporating the acetylenic structure, 1,3-dithiolan-2-thiones undergo a more profound transformation, leading to the formation of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate. [] This difference in reactivity provides valuable insights into the chemical behavior of these sulfur-containing heterocycles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



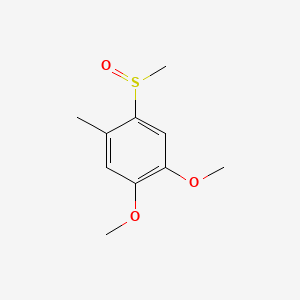
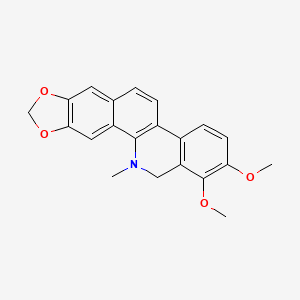
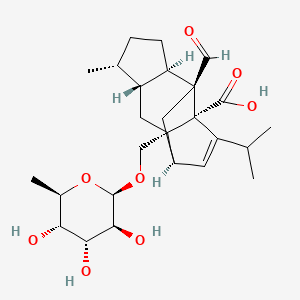

![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea](/img/structure/B1200225.png)
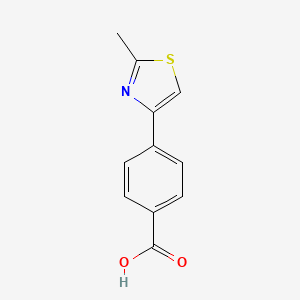
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1200227.png)

![1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol](/img/structure/B1200229.png)
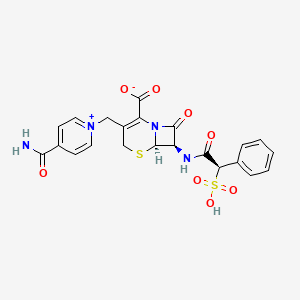

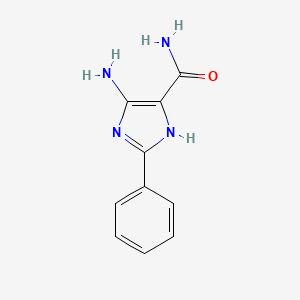
![7-Oxabicyclo[4.1.0]hept-3-ene](/img/structure/B1200238.png)
